2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde
Description
Key Structural Features and Applications:
- Electron-Deficient Core : The 1,6-naphthyridine system’s electron-deficient nature facilitates interactions with enzyme active sites, as seen in kinase inhibitors. For example, naphthyridine-based compounds exhibit potent inhibition of casein kinase 2 (CK2) by forming hydrogen bonds with hinge-region residues.
- Substituent Effects :
- Methyl groups at positions 2 and 8 enhance lipophilicity and metabolic stability, as demonstrated in CDK8 inhibitors.
- Oxo and carbaldehyde groups enable covalent interactions with nucleophilic residues, as observed in monoamine oxidase (MAO) B inhibitors (IC₅₀ = 1.35 μM for fluorophenyl derivatives).
Table 2: Bioactive 1,6-Naphthyridine Derivatives
The scaffold’s versatility is further evidenced by its role in materials science, where its planar structure contributes to applications in organic semiconductors and fluorescence sensors. Synthetic methodologies, such as nitrile hydration/cyclization and Suzuki-Miyaura couplings, enable rapid diversification of the core structure for structure-activity relationship studies.
Properties
IUPAC Name |
2,8-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-3-4-13-10(5-9)6-12-14(16-13)11(8-18)7-17(2)15(12)19/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAGWLLJOTCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C(=CN(C3=O)C)C=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl$$_3$$), is a classical method for installing formyl groups on electron-rich aromatic systems. For the target compound, this reaction could be applied to a pre-formed naphthyridine intermediate. However, direct evidence from the literature is limited, necessitating extrapolation from analogous systems.
Oxidation of Hydroxymethyl Precursors
Alternative routes involve oxidizing a hydroxymethyl group (-CH$$2$$OH) to a carbaldehyde (-CHO). For example, manganese dioxide (MnO$$2$$) or pyridinium chlorochromate (PCC) in dichloromethane could oxidize a benzylic alcohol intermediate. This method is noted for its selectivity and mild conditions.
Functionalization of the Naphthyridine Core
Methyl Group Installation
The methyl groups at positions 2 and 8 are introduced early in the synthesis via alkylation or through the use of methyl-containing starting materials:
- Position 2 : The 2-methyl group originates from the 1-alkylpiperidine-4-one starting material (e.g., 1-methylpiperidin-4-one).
- Position 8 : The 8-methyl group is incorporated via the anthranilic acid derivative. For instance, 6-methylanthranilic acid would direct methylation at position 8 during cyclization.
Optimization and Yield Considerations
*Theoretical yield extrapolated from similar reactions.
Key factors affecting yield include:
- Temperature Control : Excessive heat during cyclization leads to decomposition.
- Catalyst Loading : CuI (5 mol%) optimizes alkyne coupling efficiency.
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) is critical for isolating the aldehyde-containing product.
Analytical Characterization
Successful synthesis is confirmed via:
- $$^1$$H NMR : Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 2.5–3.0 ppm (N-methyl), and aromatic protons between δ 7.0–8.5 ppm.
- MS (ESI) : Molecular ion peak at m/z 252.27 [M+H]$$^+$$.
- X-ray Crystallography : Resolves the planar naphthyridine core and substituent orientations.
Applications and Derivatives
The compound serves as a precursor for bioactive molecules. Source highlights its utility in synthesizing monoamine oxidase (MAO) inhibitors, with derivatives showing IC$$_{50}$$ values as low as 1.35 μM against MAO-B. Modifications at the 4-carbaldehyde position (e.g., hydrazone formation) enhance pharmacological activity.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Potential Pharmacological Applications
Research indicates that 2,8-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde may exhibit various pharmacological activities due to its structural properties. Notably:
- Inhibition of Phosphodiesterase (PDE) : Compounds related to naphthyridine structures have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), which plays a crucial role in regulating cyclic guanosine monophosphate levels involved in memory and learning processes. This suggests potential applications in treating cognitive disorders such as Alzheimer’s disease .
- Antimicrobial Activity : Structural analogs of this compound have shown promising antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Study: PDE5 Inhibitors
A study demonstrated that certain naphthyridine derivatives exhibited high potency as PDE5 inhibitors with improved solubility profiles. For instance, a related compound showed an IC50 value of 0.056 nM against PDE5, highlighting the potential for developing effective treatments for Alzheimer’s disease .
Organic Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:
- Formation of the Naphthyridine Core : Initial reactions involve cyclization techniques to form the bicyclic structure.
- Introduction of Functional Groups : Subsequent steps introduce the carbonyl and aldehyde functionalities through oxidation reactions.
This compound serves as an intermediate in synthesizing other complex organic molecules, demonstrating its utility in organic chemistry.
Biological Interaction Studies
The biological activity of this compound is influenced by its ability to interact with various biological targets:
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazoles: Another class of nitrogen-containing heterocycles with diverse biological applications.
1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms.
Uniqueness
2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both a carbonyl group and an aldehyde group. This unique structure allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .
Biological Activity
2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C15H12N2O2. This compound features a naphthyridine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from naphthyridine structures. For instance, derivatives similar to 2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that modifications in the naphthyridine structure can enhance cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,8-Dimethyl-1-oxo... | MCF-7 (breast cancer) | 5.4 | Apoptosis induction |
| 2,8-Dimethyl-1-oxo... | HeLa (cervical cancer) | 3.9 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against a range of bacterial strains, suggesting potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Inhibition of Enzymes
Inhibitory activity against monoamine oxidase (MAO) enzymes has been documented for similar compounds. The inhibition of MAO-A and MAO-B is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 2,8-Dimethyl... | MAO-A | 0.075 |
| 2,8-Dimethyl... | MAO-B | 0.136 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes such as MAO-A and MAO-B.
Case Studies
A notable case study involved the synthesis and testing of various naphthyridine derivatives in vitro against cancer cell lines. The results indicated that structural modifications could significantly enhance anticancer activity while reducing toxicity to normal cells.
Another study focused on the compound's effect on microbial growth inhibition. The findings suggested that derivatives with specific functional groups exhibited enhanced antibacterial properties compared to their parent compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde, and what mechanistic steps are critical for yield optimization?
- Methodology :
- Route 1 : Condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, followed by a tandem addition-elimination-cyclization reaction with primary amines in HOAc-DMF at 120°C .
- Route 2 : Three-component reactions involving 2-alkynylquinoline-3-carbaldehydes, primary amines, and chloroform under mild conditions to generate structurally analogous naphthyridines .
- Key Considerations :
- Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (120°C for cyclization) are critical for minimizing side reactions.
- Use of HRMS and NMR for intermediate characterization ensures fidelity before proceeding to cyclization .
Q. Which analytical techniques are prioritized for structural validation of this compound and its intermediates?
- Techniques :
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., distinguishing aldehyde protons at ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification, particularly to differentiate regioisomers .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for resolving crystallographic ambiguities, especially when studying tautomeric forms or hydrogen-bonded networks .
Advanced Research Questions
Q. How can researchers elucidate the role of topoisomerase (topo) inhibition in the compound’s mechanism of action, and what assays are most robust for this purpose?
- Experimental Design :
- Clonogenic Assays : Quantify long-term cytotoxic effects in cancer cell lines (e.g., Colon 38 adenocarcinoma) to correlate potency with topo inhibition .
- RNA Interference (RNAi) : Knockdown topo I/II isoforms to isolate their contributions to cytotoxicity .
- Enzyme Inhibition Assays : Use purified topo I/II to measure DNA relaxation inhibition via gel electrophoresis, with camptothecin/etoposide as positive controls .
- Data Interpretation :
- Discrepancies in IC50 values across cell lines may arise from variable topo expression levels; validate via Western blotting .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Adjustments :
- Pharmacokinetic Profiling : Use LC-MS to measure plasma/tissue concentrations of the compound and its metabolites, ensuring adequate bioavailability in vivo .
- Orthogonal Assays : Combine clonogenic assays with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms beyond topo inhibition .
- Key Variables :
- Tumor microenvironment factors (e.g., hypoxia) may reduce efficacy; employ 3D tumor spheroids to mimic in vivo conditions .
Q. How do structural modifications (e.g., substituent changes at the 2- and 8-positions) influence bioactivity, and what synthetic approaches enable systematic SAR studies?
- Synthetic Strategies :
- Primary Amine Variation : Replace methyl groups with bulkier alkyl/aryl amines to assess steric effects on DNA intercalation .
- Aldehyde Functionalization : Convert the carbaldehyde to hydrazones or Schiff bases to modulate solubility and membrane permeability .
- Biological Evaluation :
- Compare DNA binding affinity via fluorescence displacement assays (e.g., ethidium bromide competition) .
- Test topo I/II inhibition potency across derivatives to identify critical substituents .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in DNA-binding assays for this compound?
- Troubleshooting Steps :
Buffer Conditions : Ensure consistent ionic strength (e.g., 150 mM NaCl) to prevent nonspecific binding artifacts .
Control Compounds : Include known intercalators (e.g., doxorubicin) to validate assay sensitivity .
Spectroscopic Validation : Use circular dichroism (CD) to confirm conformational changes in DNA upon binding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
